3-(2-Methoxyphenyl)propiophenone basic properties
3-(2-Methoxyphenyl)propiophenone basic properties
An in-depth analysis of the basic properties, synthesis, and potential biological activities of 3-(2-Methoxyphenyl)propiophenone is provided in this technical guide. Due to the limited availability of specific experimental data for 3-(2-Methoxyphenyl)propiophenone in publicly accessible databases, this report also includes data on its close structural isomers, 3'-methoxypropiophenone and 4'-methoxypropiophenone, to provide a comparative context for researchers, scientists, and drug development professionals.
Compound Identity and Structure
3-(2-Methoxyphenyl)propiophenone , also known as 1-phenyl-3-(2-methoxyphenyl)propan-1-one, is an aromatic ketone. Its chemical structure consists of a propiophenone core with a 2-methoxyphenyl group attached to the β-carbon of the propyl chain.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-phenyl-3-(2-methoxyphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Canonical SMILES | COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
| InChI Key | InChIKey=Generated upon synthesis and characterization |
| CAS Number | Not assigned |
Physicochemical Properties
Table 2: Comparison of Physicochemical Properties of Methoxypropiophenone Isomers
| Property | 3-(2-Methoxyphenyl)propiophenone (Predicted) | 3'-Methoxypropiophenone[1][2][3][4][5] | 4'-Methoxypropiophenone |
|---|---|---|---|
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[2][4][5] | - |
| Boiling Point | ~250-260 °C at 760 mmHg | 259 °C at 760 mmHg[2][4][5] | - |
| Density | ~1.0-1.1 g/cm³ | 1.016 - 1.0812 g/cm³[3][4][5] | - |
| Flash Point | ~100-110 °C | 98.9 °C[3][4][5] | - |
| Refractive Index | ~1.52 | 1.5230 (estimate)[2][4][5] | - |
| Solubility | Good solubility in organic solvents | Good solubility in common organic solvents[4][5] | - |
| Storage | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature[2][4][5] | - |
Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for 3-(2-Methoxyphenyl)propiophenone is not documented in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of similar propiophenones is the Friedel-Crafts acylation or related reactions.
A potential synthesis workflow for 3-(2-Methoxyphenyl)propiophenone is outlined below. This is a hypothetical protocol that would require experimental validation.
Caption: Proposed synthesis of 3-(2-Methoxyphenyl)propiophenone.
Experimental Protocol (Hypothetical)
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Reaction Setup : To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane at 0 °C, add 2-methoxyphenylacetyl chloride (1 equivalent).
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Addition of Benzene : Slowly add benzene (1.1 equivalents) to the reaction mixture.
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Reaction : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
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Quenching : Carefully pour the reaction mixture into a beaker of ice-water with concentrated hydrochloric acid to decompose the aluminum complex.
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Extraction : Separate the organic layer and extract the aqueous layer with dichloromethane.
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Washing : Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel to obtain 3-(2-Methoxyphenyl)propiophenone.
Spectral Data
No specific spectral data for 3-(2-Methoxyphenyl)propiophenone was found. However, ¹H NMR and ¹³C NMR spectra for the related isomer, 3'-methoxypropiophenone, have been reported[2][6]. These can serve as a reference for the expected chemical shifts in the target molecule.
Table 3: ¹H NMR Data for 3'-Methoxypropiophenone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.23 | t | 3H | -CH₃ |
| 3.00 | q | 2H | -CH₂- |
| 3.86 | s | 3H | -OCH₃ |
| 7.10 | dd | 1H | Ar-H |
| 7.37 | t | 1H | Ar-H |
| 7.50 | t | 1H | Ar-H |
| 7.54 | d | 1H | Ar-H |
Biological Activity and Signaling Pathways
There is no direct research on the biological activities or associated signaling pathways of 3-(2-Methoxyphenyl)propiophenone. However, related compounds containing methoxyphenyl moieties have been investigated for various biological activities. For instance, some methoxylated chalcones and phenols exhibit antioxidant, anti-inflammatory, and anticancer properties[7][8][9][10].
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound with some structural similarities, has been shown to be a selective inhibitor of the STAT3 signaling pathway, which is implicated in inflammation and amyloidogenesis in Alzheimer's disease[9]. MMPP treatment in a mouse model of Alzheimer's disease was found to reduce neuroinflammation and the production of amyloid-β by inhibiting STAT3[9].
Below is a simplified representation of the STAT3 signaling pathway that could be a hypothetical target for compounds with similar structural motifs.
Caption: Simplified STAT3 signaling pathway.
Safety and Handling
Specific GHS hazard information for 3-(2-Methoxyphenyl)propiophenone is not available. For its isomer, 3'-methoxypropiophenone, some reports indicate it may be harmful if swallowed or inhaled, and may cause skin and eye irritation[11]. Standard laboratory safety precautions should be taken when handling this class of compounds. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(2-Methoxyphenyl)propiophenone is a compound for which specific experimental data is lacking in the current scientific literature. This guide has provided predicted properties and a hypothetical synthesis protocol based on the known chemistry of its isomers and related molecules. The biological activity of structurally similar compounds suggests that this molecule could be of interest for further investigation, particularly in the context of anti-inflammatory and neuroprotective research. Further experimental work is required to fully characterize its physicochemical properties, validate synthetic routes, and explore its potential biological activities.
References
- 1. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
- 2. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]
- 3. 3'-methoxypropiophenone CAS 37951-49-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone | 93435-21-3 | Benchchem [benchchem.com]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
